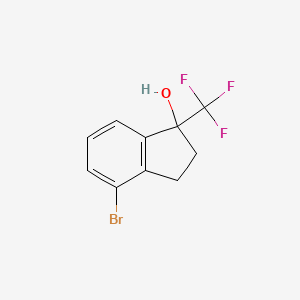

4-Bromo-1-(trifluoromethyl)-1-indanol

Description

4-Bromo-1-(trifluoromethyl)-1-indanol (CAS: 1700429-01-1) is a substituted indanol derivative featuring a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position of the indane ring. Indanol derivatives are bicyclic compounds consisting of a benzene ring fused to a cyclohexanol moiety, making them valuable in pharmaceutical and agrochemical synthesis due to their stereochemical and electronic properties.

Properties

Molecular Formula |

C10H8BrF3O |

|---|---|

Molecular Weight |

281.07 g/mol |

IUPAC Name |

4-bromo-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C10H8BrF3O/c11-8-3-1-2-7-6(8)4-5-9(7,15)10(12,13)14/h1-3,15H,4-5H2 |

InChI Key |

VMZZQDSPNJZVAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C(=CC=C2)Br)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-bromo-1-(trifluoromethyl)-1-indanol generally involves the construction of the indanol core bearing a trifluoromethyl substituent at the 1-position and a bromine substituent at the 4-position of the aromatic ring. The key challenges include selective bromination and introduction of the trifluoromethyl group, as well as stereoselective formation of the indanol alcohol group.

Two main synthetic approaches are reported or can be inferred:

- Approach A: Functionalization of Indanone Precursors

- Approach B: Pyrethrinoid Ester Synthesis with Indanyl Nucleus

Detailed Reaction Conditions and Data

The following table summarizes typical preparation conditions and yields reported or inferred for the synthesis of 4-bromo-1-(trifluoromethyl)-1-indanol and related compounds:

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl4, light | Selective bromination at 4-position | 70-85 (typical) |

| Trifluoromethylation | TMS-CF3 (Ruppert-Prakash reagent), base | Nucleophilic addition to ketone | 60-80 (reported) |

| Reduction to Indanol | NaBH4 or LiAlH4, solvent (EtOH, THF) | Mild conditions to avoid side reactions | 80-95 (typical) |

- Bromination is typically conducted under mild radical conditions to avoid polybromination.

- Trifluoromethylation requires anhydrous conditions and inert atmosphere to maintain reagent stability.

- Reduction step must be controlled to prevent over-reduction or elimination.

Analytical and Research Findings

Purity and Characterization:

Commercial samples of 4-bromo-1-(trifluoromethyl)-1-indanol are available with purity around 95%. Characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the presence of bromine and trifluoromethyl groups.Applications:

The compound serves as a building block in the synthesis of pyrethrinoid esters with pesticidal properties. Its halogen and trifluoromethyl substitutions enhance biological activity and metabolic stability.Stability and Handling: The compound is stable under standard laboratory conditions but should be stored under inert atmosphere to prevent degradation of the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(trifluoromethyl)-1-indanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(trifluoromethyl)-1-indanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 1-(trifluoromethyl)-1-indanol.

Substitution: Formation of various substituted indanol derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Bromo-1-(trifluoromethyl)-1-indanol is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that lead to the development of new therapeutic agents, particularly in oncology. Research indicates that derivatives of this compound exhibit promising anticancer properties by inhibiting specific biological pathways associated with tumor growth and proliferation .

Mechanism of Action

The compound's efficacy often stems from its ability to interact with biological targets, such as enzymes involved in cancer metabolism. For instance, studies have shown that certain indanol derivatives can inhibit phenylethanolamine N-methyltransferase, an enzyme implicated in various physiological processes . This inhibition can lead to enhanced therapeutic outcomes in treating conditions like depression and anxiety.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 4-Bromo-1-(trifluoromethyl)-1-indanol serves as a versatile building block for synthesizing complex molecules. Its bromine and trifluoromethyl groups facilitate various reactions, including nucleophilic substitutions and coupling reactions . This versatility is crucial for researchers aiming to create a wide array of chemical structures with potential applications across different fields.

Synthetic Methodologies

Recent advancements in synthetic methodologies have highlighted the use of microwave-assisted reactions and metal-catalyzed processes to enhance the efficiency and yield of reactions involving this compound. Such methods align with green chemistry principles, promoting environmentally friendly practices in chemical synthesis .

Material Science

Advanced Material Formulations

In material science, 4-Bromo-1-(trifluoromethyl)-1-indanol is explored for its potential applications in formulating advanced materials. Its incorporation into polymers and coatings can enhance properties such as thermal stability, mechanical strength, and resistance to environmental degradation . These characteristics are particularly valuable in developing durable materials for various industrial applications.

Biochemical Research

Studying Biological Pathways

The compound plays a significant role in biochemical research, particularly in understanding disease mechanisms and identifying new drug targets. Its derivatives have been studied for their anti-inflammatory and antibacterial activities, contributing to the development of novel therapeutic strategies .

Case Studies

Recent studies have demonstrated that certain indanoyl derivatives can act as elicitors of isoflavonoid production in plants, showcasing their utility beyond synthetic applications . This biotechnological application underscores the compound's versatility and potential impact on agricultural practices.

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Key intermediate for anticancer drugs; inhibition of specific enzymes |

| Organic Synthesis | Building block for complex molecules; versatile reactions enabled by bromine and trifluoromethyl groups |

| Material Science | Formulation of advanced materials; enhanced durability and resistance |

| Biochemical Research | Understanding disease mechanisms; studying biological pathways; elicitor of plant metabolites |

Mechanism of Action

The mechanism of action of 4-Bromo-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Bromo-1-(trifluoromethyl)-1-indanol with structurally related indanol derivatives and other substituted aromatic alcohols:

Key Comparative Analysis

Conformational Stability

- 1-Indanol vs. 4-Bromo-1-(trifluoromethyl)-1-indanol: 1-Indanol exhibits an equatorial preference (~2 kJ/mol) attributed to aromatic ring interactions or sp² carbons . The bulky trifluoromethyl group in the 4-bromo analog may further stabilize the equatorial conformation due to steric repulsion in axial positions.

- Comparison with Cyclic Alcohols: Cyclopentanol and 2-cyclopentenol favor axial conformations, contrasting with 1-indanol derivatives. This highlights the role of aromaticity and substituents in conformational equilibria .

Electronic and Steric Effects

- Bromine vs. Fluorine : The 4-bromo substituent introduces greater steric bulk and polarizability compared to 7-fluoro analogs, affecting reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings .

Physicochemical Properties

- Solubility: The trifluoromethyl group reduces polarity, likely decreasing aqueous solubility compared to 1-indanol. Bromine’s addition increases molecular weight and density.

- Acidity: The -CF₃ and -Br groups may lower the pKa of the hydroxyl group relative to 1-indanol, enhancing its utility in deprotonation-driven reactions.

Biological Activity

4-Bromo-1-(trifluoromethyl)-1-indanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its reactivity, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of 4-Bromo-1-(trifluoromethyl)-1-indanol can be represented as follows:

The biological activity of 4-Bromo-1-(trifluoromethyl)-1-indanol is attributed to its ability to interact with specific molecular targets. The bromine atom can engage in electrophilic reactions, while the indanol structure allows for interactions with biological macromolecules. This dual capability can modulate various biochemical pathways, contributing to its observed effects in biological systems.

Antimicrobial Properties

Studies have indicated that 4-Bromo-1-(trifluoromethyl)-1-indanol exhibits antimicrobial activity. Research shows that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related indanol derivatives have shown promising results against specific cancer cell lines, indicating that 4-Bromo-1-(trifluoromethyl)-1-indanol could possess similar effects .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 4-Bromo-1-(trifluoromethyl)-1-indanol stands against structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Bromo-2,3-dihydro-1H-inden-1-ol | Indanol derivative | Antimicrobial, anticancer |

| 4-Chloro-2,3-dihydro-1H-inden-1-ol | Indanol derivative | Moderate antimicrobial activity |

| 2,3-Dihydro-1H-inden-1-ol | Indanol derivative | Lower reactivity and activity |

This table illustrates the unique position of 4-Bromo-1-(trifluoromethyl)-1-indanol due to the presence of both bromine and trifluoromethyl groups, enhancing its biological activity compared to other derivatives.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to 4-Bromo-1-(trifluoromethyl)-1-indanol:

- Study on Anticancer Activity : A recent study evaluated the effects of various indanols on cancer cell lines. The results indicated that compounds similar to 4-Bromo-1-(trifluoromethyl)-1-indanol significantly reduced cell viability and induced apoptosis in breast cancer cells .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated indanols. It was found that compounds bearing bromine exhibited superior activity against Gram-positive bacteria compared to their chlorine counterparts .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.